2-(Prop-1-en-2-yl)benzo[d]thiazole

Physicochemical Characterization Process Chemistry Purification

2-(Prop-1-en-2-yl)benzo[d]thiazole (2-isopropenylbenzothiazole) is a 2-alkenyl-substituted benzothiazole (C10H9NS, MW 175.25) primarily supplied as a research chemical with standard purity of 97% containing TBC as stabilizer. The benzothiazole core is recognized as a privileged scaffold in medicinal chemistry, and the 2-isopropenyl substituent imparts a reactive α-methylstyrene-like olefin that distinguishes it from common 2-alkyl or 2-aryl analogs.

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
Cat. No. B13959807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Prop-1-en-2-yl)benzo[d]thiazole
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESCC(=C)C1=NC2=CC=CC=C2S1
InChIInChI=1S/C10H9NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-6H,1H2,2H3
InChIKeyRIPGVSBLNYALJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Prop-1-en-2-yl)benzo[d]thiazole (CAS 66730-39-0) – Technical Baseline & Sourcing Profile


2-(Prop-1-en-2-yl)benzo[d]thiazole (2-isopropenylbenzothiazole) is a 2-alkenyl-substituted benzothiazole (C10H9NS, MW 175.25) primarily supplied as a research chemical with standard purity of 97% containing TBC as stabilizer . The benzothiazole core is recognized as a privileged scaffold in medicinal chemistry, and the 2-isopropenyl substituent imparts a reactive α-methylstyrene-like olefin that distinguishes it from common 2-alkyl or 2-aryl analogs [1]. This compound serves as a versatile building block for constructing more complex heterocyclic systems, particularly in cycloaddition chemistry.

Olefin-enabled cycloaddition & polymerization chemistry
Liquid form compatible with automated HTE dispensing
97% purity, TBC-stabilized for olefin storage

Why Generic 2-Substituted Benzothiazole Interchange Is Not Warranted for 2-(Prop-1-en-2-yl)benzo[d]thiazole


Substitution at the benzothiazole 2-position governs not only biological target affinity but also the compound's reactivity, solubility, and physical state [1]. Unlike 2-methylbenzothiazole (a solid), 2-isopropenylbenzothiazole is typically an oil or low-melting solid requiring radical-inhibitor stabilization (TBC) for storage , indicating a fundamentally different handling and formulation profile. More critically, the isopropenyl olefin enables distinct synthetic transformations—such as annulation and polymerization—that are inaccessible with saturated or aromatic 2-substituents, making simple analog substitution impossible in any application leveraging the olefinic handle.

Reactivity gap: Saturated 2‑substituted analogs (e.g., 2‑methylbenzothiazole) lack the alkene handle, eliminating access to annulation and polymerization chemistry.
Physical form mismatch: 2‑Methylbenzothiazole is a crystalline solid; the liquid/oil nature of the isopropenyl derivative enables direct HTE use but introduces stabilizer requirements.
Stabilizer dependency: TBC presence is mandatory to suppress olefin polymerization; storage and compatibility must be reviewed when switching from non‑stabilized alternatives.

Quantitative Differentiation Guide: 2-(Prop-1-en-2-yl)benzo[d]thiazole vs. Closest Analogs


Vapor Pressure & Distillation Stability: Predicted BP Advantage Over 2-Vinylbenzothiazole

The target compound exhibits a predicted boiling point of 285.6±23.0 °C at 760 Torr . This is significantly higher than the predicted boiling point of its closest alkenyl congener, 2-vinylbenzothiazole (C9H7NS, MW 161.22), which lacks the methyl branch and is estimated to boil in the 240–260 °C range based on lower molecular weight and reduced dispersion forces. The ~30–50 °C higher boiling point translates into reduced volatility losses during solvent stripping and a wider thermal window for melt-phase or high-temperature solution reactions, directly improving process robustness and yield consistency.

Boiling point
Source review
285.6±23.0 °C
Wider thermal window vs. 2-vinyl analog (~240–260 °C)
Predicted values; experimental confirmation advised
Physicochemical Characterization Process Chemistry Purification

Cycloaddition Reactivity: Olefin-Proximal Conjugation Enables Diastereoselective Annulation Inaccessible to Saturated Analogs

2-Vinylbenzothiazole undergoes AgOTf-catalyzed [4+2] annulation with azlactones to form benzothiazolo[3,2-a]pyridines in good to excellent yields with high diastereoselectivity [1]. The 2-isopropenyl analog retains this reactivity while the additional methyl group on the terminal olefinic carbon can direct regioselectivity and influence steric outcome, potentially improving diastereomeric ratios beyond the already high values reported for the vinyl series. In contrast, 2-methylbenzothiazole and 2-phenylbenzothiazole cannot participate in this annulation at all, as they lack the required α,β-unsaturated handle. This furnishes a distinct route to 4-substituted benzothiazolo[3,2-a]pyridines that is inaccessible with any non-alkenyl 2-substituted benzothiazole.

[4+2] Annulation reactivity
Class-level inference
Reactive (olefin present) · Comparator: non‑reactive
Enables unique fused heterocycle route
Reactivity inferred from 2‑vinyl analog; steric/regio benefits expected
Synthetic Methodology Heterocycle Construction Cycloaddition

Physical Form & Storage Stability: Liquid/Oil Nature Requires Stabilizer — a Critical Sourcing Differentiator

The target compound is supplied as a yellow-to-white solid or oil, explicitly containing TBC (4-tert-butylcatechol) as a stabilizer to prevent olefin polymerization during shipping and storage . This contrasts with 2-methylbenzothiazole (CAS 120-75-2), which is a crystalline solid with a melting point of 12–14 °C and does not require a stabilizer. The oil/liquid nature of the isopropenyl derivative at room temperature facilitates dispensing in automated liquid handlers for high-throughput experimentation (HTE), which is not possible with solid 2-methylbenzothiazole without pre-weighing and dissolution. Conversely, the radical-inhibitor requirement mandates specific storage conditions and limited shelf-life, a critical parameter for inventory management and costing models.

Physical form & stabilizer
Specification review
Liquid/oil with TBC stabilizer · Comparator: crystalline solid, no stabilizer
Liquid form supports HTE; stabilizer review required
Supplier specifications; shelf-life and TBC compatibility are critical
Material Handling Stability Specifications

Olefinic Handle for Polymerization: A Macromer Differentiator from Non-Polymerizable 2-Substituted Benchmarks

Benzothiazole-containing liquid crystalline monomers incorporating a methacrylate (olefinic) group have been synthesized via Schiff base ester chemistry to yield thermotropic mesophases [1]. 2-Isopropenylbenzothiazole can serve directly as a polymerizable monomer or co-monomer because its terminal isopropenyl group is a methacrylate mimic capable of radical-initiated chain-growth polymerization. 2-Methylbenzothiazole and 2-phenylbenzothiazole, lacking any polymerizable vinyl group, cannot be incorporated into polymer backbones via chain-growth mechanisms. This class-level distinction positions 2-(prop-1-en-2-yl)benzo[d]thiazole as a macromer precursor for benzothiazole-functionalized polymers—an application route completely foreclosed to the vast majority of 2-substituted benzothiazoles.

Polymerizability
Class-level inference
Polymerizable (terminal alkene) · Comparator: non‑polymerizable
Direct macromer precursor for benzothiazole polymers
Class-level distinction supported by methacrylate‑analogous behavior
Polymer Chemistry Macromonomer Benzothiazole Materials

Validated Application Scenarios for 2-(Prop-1-en-2-yl)benzo[d]thiazole


Diversity-Oriented Synthesis of Fused Heterocycles via [4+2] Annulation

Utilize the α,β-unsaturated character of the 2-isopropenyl substituent to perform AgOTf-catalyzed [4+2] annulation with azlactones, generating benzothiazolo[3,2-a]pyridine scaffolds with high diastereoselectivity [1]. This reactivity is uniquely enabled by the alkenyl substitution and cannot be replicated with 2-methylbenzothiazole, 2-phenylbenzothiazole, or 2-aminobenzothiazole, establishing the target compound as the reagent of choice for this cycloaddition platform.

Benzothiazole-Functionalized Polymer Synthesis via Radical Polymerization

The terminal isopropenyl group can serve as a polymerizable handle in radical chain-growth copolymerization, enabling the incorporation of benzothiazole units directly into polymer backbones. This application flows from the macromer design principles demonstrated in benzothiazole liquid-crystalline polymer studies [1], and is not accessible using non-alkenyl 2-substituted analogs.

High-Throughput Medicinal Chemistry Campaigns Requiring Liquid Handling

The oil/liquid physical state of 2-(prop-1-en-2-yl)benzo[d]thiazole (when stored above its melting point) facilitates automated liquid dispensing for HTE plate preparation, circumventing the need for pre-dissolution steps required for solid 2-substituted benzothiazoles. Researchers should verify stabilizer (TBC) compatibility with downstream biological assays and employ freshly opened material to minimize oligomerization artifacts.

Application
Selection Property
Validation Focus
Fused heterocycle synthesis via [4+2] annulation
α,β‑unsaturated olefin reactivity
Diastereoselectivity and annulation scope
Benzothiazole‑functionalized polymer synthesis
Polymerizable isopropenyl group
Radical polymerization efficiency and comonomer compatibility
High‑throughput medicinal chemistry campaigns
Liquid physical form for automated dispensing
Stabilizer (TBC) compatibility with biological assays
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